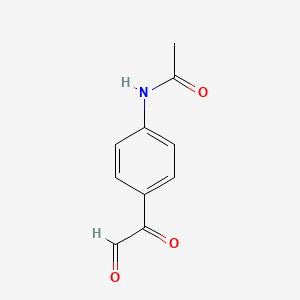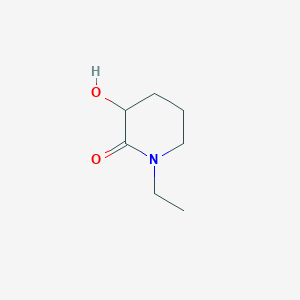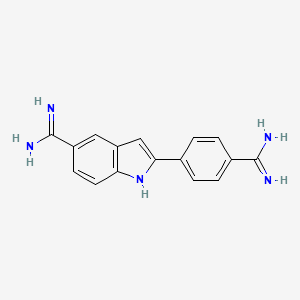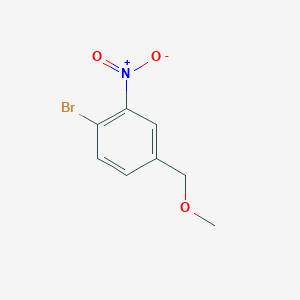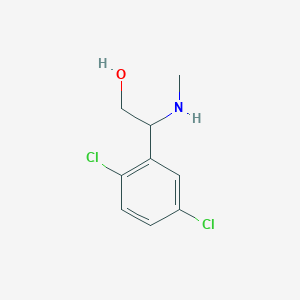
2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The compound’s structure includes two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring, and a methylamino group attached to the ethan-1-ol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The 2,5-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2,5-dichlorophenyl)acetaldehyde.
Reduction: Formation of 2-(2,5-dichlorophenyl)ethanol.
Substitution: Formation of this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol: Similar structure but with chlorine atoms at different positions.
2-(2,5-Dichlorophenyl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylamino group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
InChI-Schlüssel |
KHEUTRNRVDMTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)
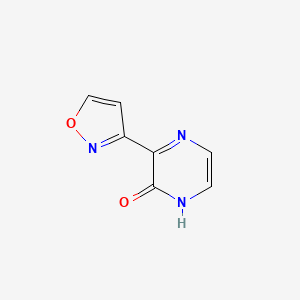
![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)

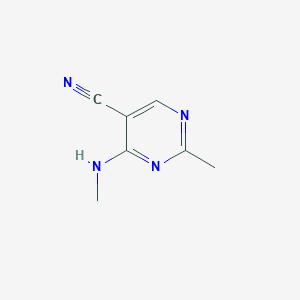
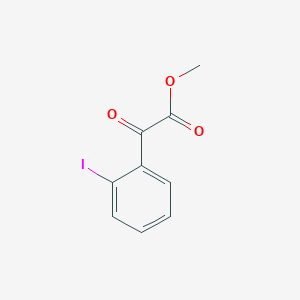
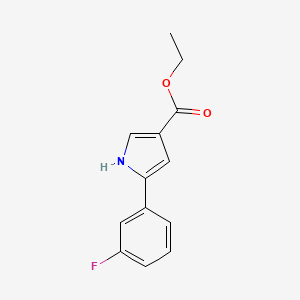
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
